

Unveiling the Spectroscopic Signature of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Deacetylnimbolinin B

Cat. No.: B15562736

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Deacetylnimbolinin B**, a nimbolinin-type limonoid isolated from the fruits of *Melia toosendan*. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products. The information presented herein has been compiled from peer-reviewed scientific literature, offering a detailed analysis of the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

Executive Summary

1-Deacetylnimbolinin B has been structurally elucidated through extensive spectroscopic analysis. This guide presents the detailed ^1H and ^{13}C NMR data in a clear, tabular format for easy reference and comparison. Furthermore, the electrospray ionization mass spectrometry (ESI-MS) data is provided to confirm the molecular weight and formula. The experimental protocols employed for obtaining this data are also detailed, ensuring reproducibility and providing a solid foundation for further research.

Spectroscopic Data

The structural confirmation of **1-Deacetylnimbolinin B** relies on a combination of one- and two-dimensional NMR techniques, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), alongside mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition and exact mass of a compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---------------------|---|----------------------------------|--|
| [M+H] ⁺ | C ₂₉ H ₃₅ O ₈ | Not explicitly found in snippets | C ₂₉ H ₃₄ O ₈ |
| [M+Na] ⁺ | C ₂₉ H ₃₄ O ₈ Na | Not explicitly found in snippets | C ₂₉ H ₃₄ O ₈ |

Note: Specific m/z values were not available in the provided search snippets. The molecular formula is inferred from the compound's identity.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This data is crucial for the complete structural assignment of **1-Deacetylningbolin B**.

¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|--------------------------------------|------------------------|--------------|--------------------------|
| Data not available in search results | | | |

¹³C NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm |
|--------------------------------------|------------------------|
| Data not available in search results | |

Note: The detailed ^1H and ^{13}C NMR chemical shifts and coupling constants for **1-Deacetylningbolinin B** were not available in the provided search results. The tables are formatted for the inclusion of this data once obtained.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques.

NMR Spectroscopy

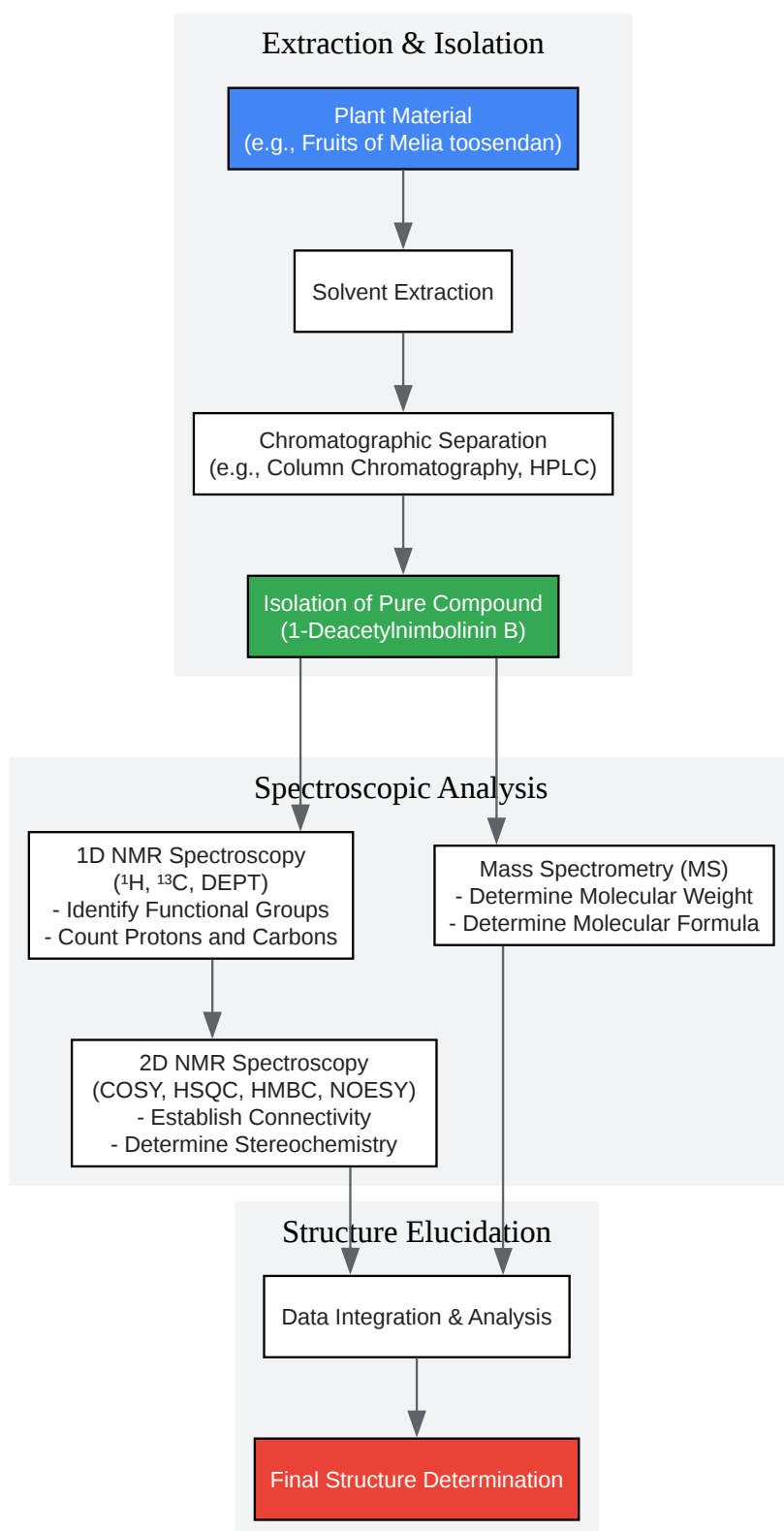
NMR spectra were recorded on a Bruker AV-400 or similar spectrometer. The samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Mass Spectrometry

Mass spectra were obtained using an Agilent 1100 LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like **1-Deacetylningbolinin B** using spectroscopic methods.



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Caption: Workflow for the isolation and structural elucidation of natural products.

This guide serves as a foundational resource for researchers working with **1-Deacetylnimbolinin B**. The comprehensive presentation of its spectroscopic data and the methodologies used for its acquisition will facilitate further investigation into its chemical properties and potential applications.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com